N-(Diaminomethylidene)aspartic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diaminomethylideneamino)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOUVWJCQOYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863695 | |
| Record name | N-(Diaminomethylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6133-30-8 | |
| Record name | Guanidinosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Diaminomethylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biosynthesis of Guanidinosuccinic Acid
Precursor Identification and Enzymatic Derivations
The formation of guanidinosuccinic acid involves the transformation of a key urea (B33335) cycle intermediate, influenced by oxidative stress and elevated urea levels.
Argininosuccinic Acid as a Primary Precursor
Argininosuccinic acid (ASA), an intermediate in the urea cycle, has been identified as the primary precursor for the synthesis of guanidinosuccinic acid. nih.govnih.govhmdb.cakarger.comkarger.com Research indicates that GSA is formed from the oxidation of ASA. hmdb.ca This metabolic link is highlighted in conditions such as argininosuccinic aciduria, an inborn error of metabolism, where elevated levels of ASA are observed. nih.gov Studies using isolated rat hepatocytes have demonstrated that the incubation of these cells with argininosuccinic acid leads to the time-dependent formation of guanidinosuccinic acid. nih.gov
Role of Free Radicals and Reactive Oxygen Species in Synthesis
The conversion of argininosuccinic acid to guanidinosuccinic acid is not a direct enzymatic reaction but is mediated by free radicals and reactive oxygen species (ROS). nih.govnih.govhmdb.cakarger.commedchemexpress.com In vitro studies have shown that GSA can be formed from ASA when subjected to a hydroxyl radical-generating system. nih.govkarger.comkarger.com Specifically, the hydroxyl radical (•OH) and the superoxide (B77818) radical (O₂⁻•) have been implicated in this conversion. nih.govkarger.comkarger.com The synthesis of GSA from ASA in the presence of ROS is significantly inhibited by radical scavengers like dimethylsulfoxide, superoxide dismutase, and catalase, further confirming the role of these reactive species. nih.govnih.govkarger.comkarger.com The addition of ferrous chloride (FeCl₂), which promotes hydroxyl radical generation, has been shown to increase GSA synthesis. nih.govnih.govkarger.com
The proposed mechanism involves the cleavage of ASA by reactive oxygen species. karger.com This oxidative stress-mediated pathway is a key factor in the increased production of GSA in uremic conditions, where oxidative stress is prevalent. medchemexpress.com
Influence of Urea Concentration on Biosynthesis
Elevated urea concentration is a significant factor in the biosynthesis of guanidinosuccinic acid. nih.govnih.govhmdb.cakarger.com In isolated rat hepatocytes, GSA formation increases with rising urea concentrations. nih.gov This effect is believed to be linked to the inhibitory action of urea on the enzyme argininosuccinase (also known as argininosuccinate (B1211890) lyase). nih.govnih.govkarger.com
Table 1: Effect of Urea and Argininosuccinic Acid on Guanidinosuccinic Acid Synthesis in Isolated Rat Hepatocytes
| Condition | GSA Formation (nmol/g wet liver/6 h) |
| Incubation with 5 mmol/l ASA | 16 |
| Incubation with 32 mmol/l Urea | Actively formed |
Data synthesized from research findings. nih.gov
This inhibition of argininosuccinase by urea leads to an accumulation of its substrate, argininosuccinic acid. nih.govnih.govkarger.com The increased availability of ASA, the primary precursor, subsequently fuels the non-enzymatic, ROS-mediated synthesis of GSA. nih.govnih.govhmdb.cakarger.com
Interconnections with the Urea Cycle
The biosynthesis of guanidinosuccinic acid is deeply intertwined with the functionality and potential dysregulation of the urea cycle, primarily occurring in the liver.
Argininosuccinase Inhibition and Argininosuccinate Accumulation
As previously mentioned, the inhibition of argininosuccinase by high concentrations of urea is a critical step in the increased synthesis of GSA. nih.govnih.govkarger.com Argininosuccinase is the enzyme responsible for cleaving argininosuccinic acid into arginine and fumarate (B1241708) in the urea cycle. nih.govwikipedia.org By impeding this enzyme, urea causes a bottleneck in the cycle, leading to the accumulation of argininosuccinic acid. nih.govnih.govkarger.com This accumulation provides a larger substrate pool for the subsequent oxidative conversion to GSA. nih.govnih.govhmdb.cakarger.com
Hepatic Metabolic Contributions to Guanidinosuccinic Acid Formation
The liver is the primary site for the synthesis of guanidinosuccinic acid. oup.comnih.govnih.govjci.org Studies using perfused rat livers have demonstrated the formation of GSA within this organ. nih.govnih.govjci.org The liver is the main location of the urea cycle, and therefore, it is where the interplay between urea concentration, argininosuccinase activity, and argininosuccinic acid levels primarily occurs. nih.gov Research with isolated rat hepatocytes has been instrumental in elucidating the mechanisms of GSA synthesis, showing that these liver cells can produce GSA when incubated with either argininosuccinic acid or high concentrations of urea. nih.gov The disappearance of GSA from the serum of uremic patients with hepatic failure further supports the liver's central role in its production. jci.org
Interactions with Other Amino Acid Metabolic Pathways
The biosynthesis and metabolic fate of guanidinosuccinic acid (GSA) are intricately linked with several key amino acid metabolic pathways. These interactions are crucial in understanding the accumulation of GSA in certain pathological states.
The primary pathway for the synthesis of guanidinosuccinic acid is believed to be the transamidination from arginine to aspartic acid. This process involves the transfer of an amidino group from arginine to aspartic acid. Studies utilizing perfused rat livers have provided evidence for this pathway. When radiolabeled L-arginine was introduced, labeled guanidinosuccinic acid was subsequently isolated wikipedia.orgresearchgate.net. This suggests that the liver is a primary site for this conversion wikipedia.orgresearchgate.net. The reaction underscores a direct metabolic link between the urea cycle intermediate, arginine, and the formation of GSA.
It has been proposed that under conditions of renal failure, an increase in urea levels can lead to a decrease in hepatic arginine nih.govhmdb.ca. This alteration in arginine metabolism may influence the transamidination process, potentially contributing to the increased production of GSA observed in uremic conditions.
Methionine metabolism and the availability of methyl groups have a significant impact on the levels of guanidinosuccinic acid. Methionine, an essential amino acid, is a precursor for S-adenosylmethionine (SAM), the primary methyl donor in the body. The methylation of guanidinoacetate to form creatine (B1669601) is a process that consumes a substantial amount of SAM.
Research has indicated that concentrations of GSA in both serum and urine decrease when animals and humans are exposed to methionine nih.govhmdb.ca. This suggests an inverse relationship between methionine availability and GSA levels. In states of methyl group deficiency, which can occur due to dietary restrictions or certain disease states, the metabolic balance can be disrupted nih.govhmdb.ca. When dietary methionine is limited, the synthesis of creatine from guanidinoacetate may be impaired, potentially leading to an accumulation of guanidinoacetate. This disruption in the typical methylation cycle could indirectly influence the pathways leading to GSA formation. The enzyme guanidinoacetate N-methyltransferase (GAMT) is crucial in this context as it catalyzes the final step of creatine synthesis, a major consumer of methyl groups wikipedia.orgnih.govresearchgate.net.
A deficiency in methyl groups, often linked to inadequate methionine metabolism, can lead to the accumulation of homocysteine, a sulfur-containing amino acid nih.govhmdb.ca. Hyperhomocysteinemia, or elevated levels of homocysteine, is a known risk factor for vascular disease. In the context of renal failure, hyperhomocysteinemia is a common finding.
The accumulation of homocysteine is indicative of a disruption in the methionine cycle. This same disruption can affect other methylation-dependent pathways and is associated with the metabolic disturbances seen in uremia, including altered guanidino compound metabolism. The interplay between deficient methyl group generation, subsequent homocysteine accumulation, and elevated GSA levels points to a complex metabolic derangement in conditions like chronic kidney disease nih.govhmdb.ca. The vascular damage associated with high homocysteine levels is a significant concern in patients with renal failure, a population that also exhibits high concentrations of GSA.
Physiological and Pathophysiological Roles of Guanidinosuccinic Acid
Guanidinosuccinic Acid as a Uremic Toxin
Guanidinosuccinic acid (GSA) is an endogenously produced guanidino compound that has been identified as a significant uremic toxin. nih.govresearchgate.net Its accumulation in the body is a hallmark of renal dysfunction and contributes to the complex clinical picture of uremia.
Uremic toxins are broadly categorized based on their physicochemical properties, which influence their clearance by dialysis. Guanidinosuccinic acid is classified as a small, water-soluble, non-protein-bound compound. nih.gov This group also includes other well-known substances like urea (B33335). GSA is considered one of the earliest identified uremic toxins and is implicated in several pathophysiological processes associated with chronic kidney disease (CKD). nih.gov The European Uremic Toxin (EUTox) Working Group has cataloged GSA as a uremic toxin, underscoring its clinical relevance. Its accumulation is strongly associated with the progression of renal failure and the manifestation of uremic symptoms.
The concentration of Guanidinosuccinic acid rises in proportion to the decline in renal function. mdpi.com Its metabolic origin is closely linked to the urea cycle. In renal failure, the elevation of urea levels leads to the inhibition of argininosuccinase, a key enzyme in the urea cycle. nih.govmdpi.com This inhibition causes the accumulation of the enzyme's substrate, argininosuccinic acid (ASA). nih.govmdpi.com Subsequently, argininosuccinic acid is oxidized by free radicals, leading to the formation of Guanidinosuccinic acid. nih.gov This process is exacerbated in the uremic state, creating a cycle of toxin generation.
Research in animal models of chronic renal failure induced by adenine (B156593) has demonstrated the progressive accumulation of GSA in various tissues as the disease progresses.
Accumulation of Guanidinosuccinic Acid (GSA) in Rats with Adenine-Induced Chronic Renal Failure
| Tissue/Fluid | Detection Status | Accumulation Trend |
|---|---|---|
| Serum | Detected | Increases with duration of adenine feeding |
| Kidney | Detected | Increases with duration of adenine feeding |
| Liver | Detected | Increases with duration of adenine feeding |
This table summarizes findings from a study on the distribution of guanidino compounds in rats with induced chronic renal failure, indicating where GSA was detected and its accumulation pattern over time.
Mechanisms of Biological and Cellular Toxicity
The toxicity of Guanidinosuccinic acid is mediated through several cellular mechanisms, with the induction of oxidative stress being a primary pathway.
GSA contributes to the heightened state of oxidative stress observed in uremia by promoting the generation of damaging reactive oxygen species.
Studies have demonstrated that guanidino compounds, including Guanidinosuccinic acid, can generate hydroxyl radicals in aqueous solutions. The formation of GSA itself from its precursor, argininosuccinic acid, is driven by reactions involving reactive oxygen species such as the hydroxyl radical and the superoxide (B77818) radical. sigmaaldrich.com An in vitro study investigating this conversion found that a hydroxyl radical-generating system acting on argininosuccinic acid resulted in the formation of GSA. sigmaaldrich.com The same study showed that superoxide radicals could also produce GSA from its precursor, a reaction that was almost completely inhibited by the enzyme superoxide dismutase. sigmaaldrich.com This indicates a direct link between GSA and the generation of highly reactive and damaging free radicals.
In Vitro Formation of GSA from Argininosuccinic Acid (ASA) by Reactive Oxygen Species
| Reactant System | Result | Inhibitor Effect |
|---|---|---|
| 1 mmol/L ASA + Hydroxyl Radical-Generating System | 9 µmol/L GSA formed | Markedly inhibited by Dimethylsulfoxide (hydroxyl radical scavenger) |
| 1 mmol/L ASA + Superoxide Radical-Generating System | 1 µmol/L GSA formed | Almost completely inhibited by Superoxide Dismutase or Catalase |
This table presents data from an in vitro experiment showing the synthesis of Guanidinosuccinic acid (GSA) from its precursor in the presence of different reactive oxygen species. sigmaaldrich.com
The enzyme NADPH oxidase is a major source of cellular reactive oxygen species. Uremic toxins are known to modulate its activity. It has been suggested that the increased production of reactive oxygen species stimulated by uremic toxins like GSA may be mediated by the direct binding to or inhibition of NADPH oxidase, particularly the NOX4 isoform, which is abundant in the kidneys. nih.gov
However, the interaction is complex. Research on neutrophils has shown that uremic concentrations of a mixture of guanidino compounds, including GSA, can significantly inhibit superoxide production in intact cells. nih.gov This inhibition was not due to a direct effect on NADPH oxidase activity itself but was a result of a depressed cellular energy status, specifically a decrease in ATP concentrations. nih.gov This suggests an indirect modulation of the enzyme's output. Further complicating the picture, a broad analysis of 48 uremic solutes found that the majority had an inhibitory, rather than stimulatory, effect on NADPH oxidase activity. nih.gov In contrast, other specific uremic toxins, such as indoxyl sulfate (B86663) and p-cresyl sulfate, have been shown to increase NADPH oxidase activity and upregulate NOX4 expression, establishing a precedent for this pathway in uremic toxicity. nih.govmdpi.com
Molecular Interactions and Gene Regulation
Guanidinosuccinic acid (GSA), a uremic toxin that accumulates in chronic kidney disease, exerts significant influence at the molecular level, primarily through epigenetic modifications and the subsequent alteration of gene expression. These changes have cascading effects on various physiological pathways.
Accumulated uremic toxins, including Guanidinosuccinic acid, can stimulate the production of reactive oxygen species (ROS). This oxidative stress, in turn, induces the expression of DNA methyltransferases (DNMTs), enzymes that are critical in the epigenetic silencing of genes. nih.gov One of the primary targets of this toxin-induced hypermethylation is the KLOTHO gene. nih.govmdpi.com Increased DNMT activity leads to the hypermethylation of CpG islands in the promoter region of the KLOTHO gene. mdpi.com This epigenetic modification effectively silences the gene, preventing its transcription and leading to a significant reduction in the levels of Klotho protein. nih.gov This mechanism, where uremic toxins promote gene silencing via DNA hypermethylation, is considered an important pathological process in chronic kidney disease.
Table 1: Mechanism of Guanidinosuccinic Acid-Induced KLOTHO Silencing
| Step | Process | Key Molecules/Enzymes | Outcome |
| 1 | Accumulation of Uremic Toxin | Guanidinosuccinic Acid | Increased systemic concentration |
| 2 | Induction of Oxidative Stress | Reactive Oxygen Species (ROS) | Cellular damage and signaling |
| 3 | Upregulation of Methylating Enzymes | DNA Methyltransferases (DNMTs) | Increased capacity for DNA methylation |
| 4 | Epigenetic Modification | Hypermethylation of KLOTHO promoter | Addition of methyl groups to gene's regulatory region |
| 5 | Gene Silencing | - | Repression of KLOTHO gene transcription |
| 6 | Protein Deficiency | Klotho | Reduced levels of functional Klotho protein |
The silencing of the KLOTHO gene by Guanidinosuccinic acid has profound physiological consequences, as the Klotho protein is a key regulator of several critical homeostatic processes. Klotho has been identified as a significant factor in anti-aging, and its deficiency is linked to accelerated aging phenotypes. nih.gov Furthermore, Klotho is integral to the regulation of mineral metabolism, particularly calcium and phosphorus balance. It functions as a co-receptor for Fibroblast Growth Factor 23 (FGF23), a hormone that promotes phosphate (B84403) excretion in the urine. A reduction in Klotho levels disrupts this pathway, contributing to the hyperphosphatemia commonly seen in renal failure.
Perhaps most critically, Klotho plays an essential role in Vitamin D metabolism. nih.gov The final activation step of vitamin D, the conversion of 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D (calcitriol), is tightly regulated. Klotho enhances this activation. Consequently, the GSA-induced silencing of KLOTHO contributes to a state of calcitriol (B1668218) deficiency, exacerbating mineral imbalances and impacting the vast array of physiological processes regulated by vitamin D.
Beyond its epigenetic effects on KLOTHO, Guanidinosuccinic acid also influences the expression of genes involved in cell proliferation. Research has shown that GSA is among several guanidino compounds that inhibit the proliferation of endothelial cells. This antiproliferative effect is fundamentally a result of altered gene expression. Inhibition of cell proliferation is often accompanied by the transcriptional upregulation of tumor suppressor genes, such as p53, and their downstream mediators like Waf1, which are known to trigger cell cycle arrest. Concurrently, there can be a marked reduction in the expression of early-response genes that stimulate the cell cycle, such as c-Myc and c-Fos.
Inflammatory Pathway Modulation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of the innate immune system, inducing monocytes and macrophages to produce a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). This response is a critical part of the host defense but can be detrimental if dysregulated. While various uremic toxins are known to contribute to the chronic inflammatory state seen in kidney disease, the specific role of Guanidinosuccinic acid in modulating the LPS-induced TNF-α pathway has not been clearly established in the available scientific literature. Studies testing a range of guanidino compounds on activated murine macrophages found that GSA did not inhibit nitrite (B80452) production, a marker of inflammatory activation.
Calcitriol, the active form of vitamin D, exerts antiproliferative effects by binding to the Vitamin D Receptor (VDR). This VDR-calcitriol complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov Research has shown that plasma from uremic patients contains toxins that can significantly interfere with this process. nih.gov These uremic toxins inhibit the ability of the VDR to bind to VDREs, which in turn blocks the gene regulatory activity induced by calcitriol. nih.gov This interference suggests a mechanism for the vitamin D resistance often observed in uremia. nih.gov By impairing the fundamental mechanism of calcitriol action, uremic toxins like Guanidinosuccinic acid can blunt its beneficial antiproliferative effects.
Table 2: Summary of Molecular Interactions of Guanidinosuccinic Acid
| Interaction Type | Target | Effect of Guanidinosuccinic Acid | Consequence |
| Epigenetic Regulation | KLOTHO Gene Promoter | Induces hypermethylation via DNMTs | Gene silencing, reduced Klotho protein |
| Gene Expression | Endothelial Cell Cycle Genes | Inhibition of proliferation | Altered expression of tumor suppressors and cell cycle stimulators |
| Hormone Signaling | Vitamin D Receptor (VDR) Pathway | Impairs VDR binding to DNA response elements | Attenuation of calcitriol's biological effects (e.g., antiproliferative) |
Apoptosis and Cellular Remodeling
The direct role of guanidinosuccinic acid (GSA) in the intricate processes of apoptosis and cellular remodeling remains an area that is not extensively documented in the current scientific literature. While uremic toxins, as a broad category, are associated with increased apoptotic cell death in patients with uremia, specific studies detailing the mechanisms by which GSA might induce or inhibit apoptosis are limited. nih.gov Some research has indicated that certain guanidino compounds can inhibit the proliferation of specific cell lines. nih.govcore.ac.uk For instance, GSA has been observed to inhibit the proliferation of endothelial cells. nih.govkarger.com However, this inhibition of cell growth did not correlate with cytotoxic effects, suggesting that the compound may not directly induce cell death. nih.govkarger.com Further investigation is required to elucidate any potential, specific pathways through which GSA may influence programmed cell death and tissue remodeling.
Neurological Impact and Uremic Encephalopathy
Guanidinosuccinic acid is a well-documented uremic neurotoxin that accumulates in the serum, cerebrospinal fluid, and brain of patients with renal failure. nih.gov Its accumulation is strongly implicated in the pathogenesis of uremic encephalopathy, a condition characterized by a range of neurological and psychiatric disturbances. The neurotoxic effects of GSA are believed to stem from its interference with normal neurotransmitter functions, leading to a state of neuronal hyperexcitability. nih.gov
Alterations in Neurotransmitter Systems
The neurological manifestations associated with elevated levels of GSA are largely attributed to its ability to disrupt the delicate balance between excitatory and inhibitory neurotransmission in the central nervous system. This disruption occurs through its interaction with several key neurotransmitter receptors.
Guanidinosuccinic acid acts as a selective agonist at the N-Methyl-D-Aspartate (NMDA) receptor, a primary subtype of ionotropic glutamate (B1630785) receptors that mediate excitatory synaptic transmission. nih.gov This agonistic action has been demonstrated in various experimental models. For example, intracerebroventricular injection of GSA in mice induces convulsions that can be antagonized by NMDA receptor blockers. Furthermore, in vitro studies using mouse spinal cord neurons have shown that GSA can evoke depolarizing inward currents that are completely and reversibly blocked by NMDA receptor antagonists. This excessive activation of NMDA receptors by GSA is thought to contribute significantly to the neurological complications observed in renal failure. nih.gov The overstimulation of these receptors can lead to an influx of calcium ions, potentially triggering excitotoxic neuronal damage.
| Experimental Model | Observation | Implication |
| In vivo (mice) | GSA-induced convulsions antagonized by NMDA receptor blockade. | Suggests NMDA receptor involvement in the epileptogenic effects of GSA. |
| In vitro (mouse spinal cord neurons) | GSA evoked dose-dependent inward whole-cell currents. | Demonstrates direct activation of NMDA receptors by GSA. |
| In vitro (rat hippocampal slices) | GSA completely abolished evoked field potentials, an effect antagonized by NMDA receptor blockade. | Confirms the selective agonist action of GSA on NMDA receptors. |
In addition to its excitatory effects, guanidinosuccinic acid also contributes to neuronal hyperexcitability by inhibiting the function of the primary inhibitory neurotransmitter system in the brain, mediated by Gamma-Aminobutyric Acid (GABA). Specifically, GSA has been shown to act as an antagonist at GABA type A (GABAA) receptors. nih.gov Studies on mouse neurons in cell culture have demonstrated that GSA can inhibit GABA-evoked responses in a dose-dependent manner. nih.gov This antagonism is believed to occur through the blockage of the chloride channel associated with the GABAA receptor. By impeding the inhibitory action of GABA, GSA further shifts the neuronal environment towards a state of increased excitability.
| Guanidino Compound | Potency as GABAA Receptor Antagonist |
| Guanidinosuccinic acid | Most potent |
| Methylguanidine | Less potent than GSA |
| Guanidine (B92328) | Less potent than Methylguanidine |
| Creatinine (B1669602) | Least potent |
The combined actions of guanidinosuccinic acid on excitatory and inhibitory neurotransmitter systems have profound effects on synaptic transmission and plasticity. The activation of NMDA receptors and the blockade of GABAA and glycine (B1666218) receptors lead to a net increase in neuronal excitability. Research on rat hippocampal slices has shown that GSA can inhibit excitatory synaptic transmission, an effect that is likely due to the widespread depolarization of neurons caused by NMDA receptor activation. jscimedcentral.com This persistent depolarization can disrupt normal synaptic function and may interfere with processes like long-term potentiation (LTP), a cellular mechanism thought to underlie learning and memory. The excitotoxic environment created by elevated GSA levels could contribute to the cognitive deficits often seen in uremic encephalopathy.
Contributions to Neuropathology
Guanidinosuccinic acid (GSA), a uremic toxin that accumulates in renal failure, has been identified as a significant contributor to the neurological complications observed in uremic encephalopathy. Its neurotoxic effects are multifaceted, implicating it in excitotoxic neuronal injury, seizure activity, and cognitive deficits.
Excitotoxic Cell Death Mechanisms
Guanidinosuccinic acid exerts its neurotoxic effects primarily through the mechanism of excitotoxicity, a process involving the overstimulation of glutamate receptors. Research has demonstrated that GSA acts as a selective agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. nih.gov This agonistic action initiates a cascade of detrimental events within the neuron.
The binding of GSA to the NMDA receptor leads to the opening of its associated ion channel, resulting in an excessive influx of calcium ions (Ca2+) into the cell. researchgate.net While calcium is a crucial second messenger in numerous cellular processes, its uncontrolled entry triggers a series of cytotoxic pathways. researchgate.net This pathological increase in intracellular calcium can lead to:
Mitochondrial and Nuclear Dysfunction: The overload of calcium disrupts mitochondrial function, impairing energy production and promoting the release of pro-apoptotic factors. It can also lead to damage to the cell nucleus. researchgate.net
Activation of Deleterious Enzymes: Elevated calcium levels activate various enzymes that can damage cellular components, including proteases, which break down essential proteins. researchgate.net
This entire process culminates in what is known as excitotoxic cell death, a form of neuronal demise directly resulting from excessive excitatory amino acid receptor stimulation. researchgate.net The excitotoxic potential of GSA has been confirmed in animal studies, where intrahippocampal injection of GSA resulted in significant hippocampal damage. This damage was preventable by the administration of ketamine, a non-competitive NMDA receptor antagonist, underscoring the central role of NMDA receptor activation in GSA-induced neurotoxicity. researchgate.netnih.gov
Convulsive Activity and Epileptic Symptomatology
A significant body of evidence implicates guanidinosuccinic acid in the generation of seizures, a common manifestation of uremic encephalopathy. In vivo studies have shown that systemic administration of GSA to mice induces dose-dependent behavioral convulsions. nih.gov
These convulsions are characterized by full-blown clonic or clonic-tonic seizures. nih.gov Electrocorticographic (ECoG) recordings taken from these animals during GSA-induced seizures reveal distinct epileptiform discharges. These abnormal electrical patterns in the brain begin with occasional spike-waves and progress to sustained spiking and spike-wave activity, coinciding with the behavioral manifestations of the seizures. nih.gov
Further research involving direct injection of GSA into the hippocampus of rats has provided more localized evidence of its epileptogenic properties. This administration led to a progression of seizure activity, starting with partial clonic seizures, advancing to generalized clonic seizures, and in some cases, culminating in status epilepticus. nih.gov Microscopic examination of the hippocampal tissue from these animals revealed severe neuronal damage, particularly in the CA1 region, a key area for memory and learning that is also known to be vulnerable to excitotoxic injury. nih.gov
The convulsive action of GSA is directly linked to its role as an NMDA receptor agonist. The excessive neuronal depolarization triggered by GSA's activation of NMDA receptors underlies the hyperexcitability that manifests as seizures. nih.gov This is further supported by findings that NMDA receptor antagonists can block the convulsions induced by GSA. nih.gov
| Animal Model | GSA Administration | Observed Effects | Electrophysiological Findings |
| Swiss Mice | Intraperitoneal injection | Dose-dependent clonic and clonic-tonic convulsions | Initial decrease in ECoG amplitude, followed by occasional spike-waves, leading to sustained spiking and spike-wave activity |
| Wistar Rats | Intrahippocampal injection | Partial clonic seizures, generalized clonic seizures, status epilepticus, severe neural damage in CA1 area of hippocampus | Epileptiform electrographic discharges, arrhythmic bursting spikes during generalized clonic seizures |
Cognitive Dysfunction and Memory Impairment
Cognitive impairment is a hallmark of uremic encephalopathy, and the accumulation of guanidinosuccinic acid is thought to be a contributing factor. The neurochemical effects of GSA on brain regions critical for memory and learning, such as the hippocampus, provide a plausible mechanism for its role in cognitive dysfunction.
Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, is widely considered to be a cellular basis for learning and memory. youtube.comyoutube.com Research on rat hippocampal slices has shown that GSA completely abolishes evoked field potentials in the CA1 region. nih.gov This inhibition of synaptic transmission in a critical memory-related brain area suggests that GSA can disrupt the fundamental processes of synaptic plasticity required for memory formation.
The fact that this effect was antagonized by NMDA receptor blockade further solidifies the role of GSA's interaction with this receptor in mediating its detrimental effects on synaptic function. nih.gov By acting as an NMDA receptor agonist, GSA can interfere with the normal physiological activation of these receptors, which is crucial for inducing LTP and other forms of synaptic plasticity. nih.gov While direct studies linking GSA to specific memory impairments in behavioral models are still developing, the evidence from in vitro electrophysiology strongly suggests that GSA's disruption of hippocampal synaptic plasticity is a key mechanism underlying the cognitive deficits seen in patients with high levels of this uremic toxin.
Potential Inhibition of Thiamine-Dependent Enzymes (e.g., Transketolase)
Thiamine (vitamin B1) is an essential cofactor for several key enzymes involved in carbohydrate metabolism, including transketolase. Reduced transketolase activity has been observed in uremic patients, and there has been speculation about the role of uremic toxins, such as guanidino compounds, in this phenomenon.
One study investigated the relationship between erythrocyte transketolase activity (ETKA), total guanidino compounds, and specifically guanidinosuccinic acid in hemodialysis patients. The study found that ETKA was indeed lower in uremic patients compared to healthy controls, and these patients had significantly higher plasma levels of GSA. nih.govresearchgate.net
Interestingly, after a session of hemodialysis, which effectively removes GSA and other uremic toxins from the blood, the ETKA in patients increased. nih.govresearchgate.net Conversely, in the hours following dialysis, as GSA levels began to rise again, the ETKA decreased. nih.govresearchgate.net Despite this temporal association, the study did not find a direct significant correlation between the plasma levels of GSA and the activity of transketolase. nih.govresearchgate.net
This suggests that while the accumulation of guanidino compounds, including GSA, is associated with a decrease in transketolase activity, GSA may not be a direct inhibitor of the enzyme. The relationship could be more complex, possibly involving the collective effect of multiple uremic toxins or indirect metabolic disturbances caused by the uremic state. Therefore, the removal of GSA and other compounds by hemodialysis appears to temporarily alleviate the inhibition of this important thiamine-dependent enzyme. nih.govresearchgate.net
| Patient Group | GSA Plasma Levels | Erythrocyte Transketolase Activity (ETKA) |
| Uremic Patients (Pre-dialysis) | High | Low |
| Uremic Patients (Post-dialysis) | Low | Increased |
| Healthy Controls | Normal | Normal |
Cardiovascular System Involvement
Beyond its neurotoxic effects, guanidinosuccinic acid is also implicated in the cardiovascular complications that are prevalent in patients with chronic kidney disease and uremia.
Role in Cardiovascular Disease Progression in Uremia
Guanidinosuccinic acid is recognized as a uremic toxin that can contribute to the pathophysiology of cardiovascular disease in patients with renal failure. researchgate.netnih.gov In vitro studies have shed light on the specific cellular effects of GSA on components of the vascular system.
One key finding is that GSA can inhibit the proliferation of endothelial cells. researchgate.netnih.gov Endothelial cells form the inner lining of blood vessels and play a crucial role in maintaining vascular health. An impaired ability of these cells to proliferate can hinder the repair of vascular damage and contribute to endothelial dysfunction, a known precursor to atherosclerosis.
The accumulation of GSA in uremia is also linked to broader metabolic disturbances that can impact cardiovascular health. For instance, the metabolic pathways leading to GSA formation are connected to the metabolism of arginine and the accumulation of homocysteine, another substance known to promote vascular damage. hmdb.ca
Vascular Damage Mechanisms
Guanidinosuccinic acid (GSA), a prominent uremic toxin, is implicated in the vascular damage observed in chronic kidney disease. hmdb.ca Its metabolic origin is linked to the oxidation of argininosuccinic acid by free radicals, a process stimulated by the high levels of urea present in renal failure. hmdb.ca The accumulation of GSA contributes to cardiovascular pathology through several proposed mechanisms, primarily centered on endothelial dysfunction.
In vitro studies have demonstrated that guanidinosuccinic acid can directly affect vascular cells. One key finding is that GSA inhibits the proliferation of endothelial cells. ashpublications.org This anti-proliferative effect can impair the endothelium's ability to repair itself, compromising the integrity of the vascular lining and contributing to the development of atherosclerosis. Furthermore, GSA has been shown to reduce calcification in osteoblast-like human vascular smooth muscle cells, an effect that is part of the complex interplay of uremic toxins on vascular tissue. ashpublications.org
While some guanidino compounds, such as asymmetric dimethylarginine (ADMA), are known to directly inhibit nitric oxide (NO) synthase, studies on GSA's effect in cultured murine macrophages did not show an inhibition of nitrite production. nih.gov However, the broader context of uremia involves significant endothelial dysfunction characterized by inflammation, oxidative stress, and decreased nitric oxide bioavailability. uspharmacist.com The accumulation of uremic toxins, including GSA, is a central driver of this pro-atherogenic state. uspharmacist.com The elevation of homocysteine, a substance known to independently produce vascular damage, is also a feature of the uremic state in which GSA accumulates. hmdb.ca
Table 1: In Vitro Effects of Guanidinosuccinic Acid on Vascular Cells
| Cell Type | Effect of Guanidinosuccinic Acid | Implication for Vascular Damage | Reference |
|---|---|---|---|
| Endothelial Cells | Inhibition of cell proliferation | Impaired endothelial repair and integrity | ashpublications.org |
| Vascular Smooth Muscle Cells (osteoblast-like) | Reduction of calcification | Complex role in vascular pathology | ashpublications.org |
Hematological Effects: Platelet Dysfunction and Coagulopathy
Guanidinosuccinic acid is a key contributor to the hematological abnormalities seen in uremia, particularly platelet dysfunction, which leads to an increased risk of bleeding.
Inhibition of Platelet Aggregation
Guanidinosuccinic acid has been identified as an inhibitor of platelet aggregation, a critical step in the formation of a hemostatic plug. medscape.com It specifically interferes with adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. medscape.com The mechanism behind this inhibition is not related to an impairment of the platelet's energy production or utilization, as GSA does not affect ATP production or active potassium transport. nih.gov
A primary mechanism proposed for GSA's anti-aggregatory effect involves the nitric oxide (NO) pathway. ashpublications.orgcuriousclinicians.com In renal failure, elevated urea levels lead to an alternative metabolic pathway where L-arginine is converted to GSA. curiousclinicians.com Due to its structural similarity to L-arginine, GSA can act as a precursor for nitric oxide synthase, leading to increased production of NO. curiousclinicians.com Nitric oxide is a potent inhibitor of platelet function, directly reducing both platelet adhesion to the endothelium and platelet-to-platelet aggregation. curiousclinicians.com This overproduction of NO contributes significantly to the dysfunctional state of platelets in uremia.
Role in Uremic Bleeding Diathesis
The bleeding tendency, or bleeding diathesis, in uremic patients is a well-documented complication arising from complex hemostatic disturbances. uspharmacist.com Platelet dysfunction is the principal cause, characterized by defective adhesion and aggregation. curiousclinicians.commedbullets.com Guanidinosuccinic acid is one of the primary dialyzable uremic toxins responsible for this platelet impairment. medscape.comcuriousclinicians.com
By inhibiting platelet aggregation through the nitric oxide pathway, GSA contributes directly to prolonged bleeding times and the risk of spontaneous bleeding episodes common in patients with advanced renal failure. medscape.comcuriousclinicians.com The accumulation of GSA in the plasma of uremic patients creates a systemic environment where platelets are continuously exposed to an inhibitory stimulus, impairing their ability to respond effectively to vascular injury. ashpublications.orgcuriousclinicians.com This effect, combined with other uremic factors like anemia and dysfunctional von Willebrand factor, culminates in the clinical coagulopathy known as uremic bleeding diathesis. medscape.commedbullets.com
Table 2: Research Findings on Guanidinosuccinic Acid and Platelet Function
| Finding | Mechanism | Role in Uremic Bleeding | Reference(s) |
|---|---|---|---|
| Inhibition of ADP-induced platelet aggregation | Increased Nitric Oxide (NO) production due to GSA's structural similarity to L-arginine. | Contributes to impaired primary hemostasis and prolonged bleeding time. | medscape.comcuriousclinicians.com |
| Platelet energy metabolism is unaffected | The inhibitory effect is not due to a lack of ATP production or utilization by the platelet. | Rules out energy depletion as the cause of GSA-induced platelet dysfunction. | nih.gov |
Guanidinosuccinic Acid in Disease Pathogenesis and Prognosis
Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD)
Guanidinosuccinic acid is a well-established uremic toxin that significantly accumulates in patients with Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD). nih.gov Its concentration in the serum rises as renal function deteriorates, making it a potential marker for the progression of CKD. escholarship.org In patients with end-stage renal failure, defined by a creatinine (B1669602) clearance of less than 10 mL/min, serum GSA levels can be up to 100 times higher than in healthy individuals. mdpi.com
The accumulation of GSA is not merely a consequence of reduced renal excretion but also contributes to the pathophysiology of uremia. It is one of several guanidino compounds, including creatinine, guanidine (B92328), and methylguanidine, that are considered uremic neurotoxins. nih.govnih.gov These compounds are found in substantially increased concentrations in the serum, cerebrospinal fluid, and brain tissue of uremic patients. nih.govnih.gov
Research suggests that GSA may be a more sensitive marker for renal dysfunction in the advanced stages of chronic renal failure than serum urea (B33335) nitrogen (SUN). escholarship.org Furthermore, elevated GSA levels are observed in a significant percentage of patients even in the earlier stages of renal insufficiency, highlighting its potential as an early indicator of declining kidney function. mdpi.com
Table 1: Serum Guanidino Compound Levels in End-Stage Renal Failure
| Guanidino Compound | Fold Increase Compared to Control |
|---|---|
| Guanidinosuccinic acid (GSA) | Up to 100x |
| Methylguanidine | Up to 35x |
| Guanidine | ~10x |
| Creatinine | ~10x |
| Symmetrical dimethylarginine (SDMA) | ~10x |
| Asymmetrical dimethylarginine (ADMA) | ~2x |
Data sourced from studies on non-dialyzed patients with chronic renal insufficiency. mdpi.com
Hyperammonemia and Urea Cycle Disorders
Guanidinosuccinic acid has been studied in the context of inborn errors of the urea cycle. nih.gov The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in the body. While the primary role of GSA is recognized in renal failure, its connection to the urea cycle suggests a broader metabolic significance. nih.gov
The biosynthesis of GSA is thought to occur in the liver through the transamidination of arginine to aspartic acid. frontiersin.orgmdpi.com This process provides an alternate pathway for arginine metabolism, which is a key component of the urea cycle. In conditions of impaired urea cycle function, the metabolic pathways of related amino acids and guanidino compounds may be altered.
Neurological Disorders Associated with Uremia (e.g., Uremic Encephalopathy)
Guanidinosuccinic acid is strongly implicated in the neurological complications of uremia, particularly uremic encephalopathy. nih.govnih.gov This condition can manifest with symptoms ranging from mild cognitive impairment to seizures and coma. nih.gov GSA, along with other uremic guanidino compounds, acts as a neurotoxin. nih.govnih.gov
The neurotoxic effects of GSA are believed to be mediated through its interaction with neurotransmitter receptors in the brain. nih.govnih.gov Specifically, GSA has been shown to activate the N-methyl-D-aspartate (NMDA) receptors, which are excitatory, while other uremic guanidino compounds can inhibit the inhibitory gamma-aminobutyric acid (GABA) type A receptors. nih.govnih.gov This dual action of exciting the excitatory pathways and inhibiting the inhibitory pathways can lead to a state of neuronal hyperexcitability, which may underlie the seizures and myoclonus seen in uremic encephalopathy. nih.gov
Animal studies have demonstrated that direct injection of GSA into the hippocampus can induce epileptiform discharges and cause hippocampal damage, effects that can be blocked by an NMDA receptor antagonist. nih.gov These findings support the role of GSA as a potent convulsant at concentrations found in the brains of uremic patients. nih.govnih.gov
Diabetes Mellitus Complications (e.g., Diabetic Nephropathy)
While research on the direct role of guanidinosuccinic acid in diabetic nephropathy is specific, the broader class of guanidino compounds has been investigated in the context of diabetes. Some acidic guanidine derivatives, such as 3-guanidinopropionic acid, have demonstrated antihyperglycemic effects in animal models of non-insulin-dependent diabetes by improving insulin (B600854) sensitivity. mdpi.com
Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. nih.govresearchgate.net The progression of diabetic nephropathy is characterized by a decline in renal function, which would lead to the accumulation of uremic toxins like GSA. Therefore, elevated GSA levels are expected in patients with advanced diabetic nephropathy as a consequence of their impaired kidney function.
Hepatic Disorders (e.g., Cirrhosis)
Studies have investigated the levels of guanidinosuccinic acid in patients with hepatic disorders such as cirrhosis. nih.gov A metabolic relationship between urea and GSA has been demonstrated in these patients. nih.gov In patients with severe liver cirrhosis (Child-Turcotte C subgroup), a good positive linear correlation has been found between serum urea and GSA levels. nih.gov
Interestingly, in contrast to renal failure where GSA levels are markedly elevated, patients with cirrhosis show significantly decreased levels of GSA in both serum and urine. nih.gov This finding is more pronounced in patients with alcohol-induced cirrhosis compared to non-alcoholic cirrhosis. nih.gov These observations suggest that the liver plays a crucial role in the biosynthesis of GSA, and impaired liver function in cirrhosis leads to its reduced production. mdpi.comnih.gov
Potential Associations with Specific Cancers
The direct association between guanidinosuccinic acid and specific cancers is not well-established in scientific literature. However, research into the broader family of guanidino compounds has revealed some connections to cancer pathophysiology and treatment. For instance, certain guanidino-containing drugs have been developed and are used as anticancer agents. nih.gov These compounds can inhibit mitochondrial function, a feature that is being explored for its chemotherapeutic potential. nih.gov
Metabolomic studies in bladder cancer have identified ureidosuccinic acid, a structurally related compound to GSA, as a downregulated metabolite in the urine of bladder cancer patients. nih.gov This suggests that alterations in the metabolic pathways involving such compounds may be associated with this type of cancer. Furthermore, arginine metabolism, which is linked to GSA synthesis, is a key area of interest in cancer research, as some cancers are dependent on external sources of arginine for their growth. nih.gov However, further research is needed to determine if there is any direct role of guanidinosuccinic acid in the pathogenesis or as a biomarker for specific cancers.
Implications in Growth Hormone Deficiency
There is a lack of direct evidence linking guanidinosuccinic acid to growth hormone deficiency. However, in the context of uremia, where GSA levels are high, patients often exhibit resistance to growth hormone. nih.govnih.gov This resistance can contribute to stunted growth in children and muscle wasting in adults with chronic renal failure. nih.gov
The uremic state, characterized by the accumulation of various toxins including GSA, is associated with defects in the growth hormone/insulin-like growth factor-1 (IGF-1) system. nih.gov It is hypothesized that uremia, particularly when accompanied by inflammation, can inhibit the downstream signaling pathways of growth hormone. nih.gov While GSA is a significant component of the uremic toxin profile, it has not been singled out as the primary cause of growth hormone resistance. The current understanding points towards a multifactorial inhibition of growth hormone action by the complex uremic environment. nih.govnih.gov
Analytical Methodologies for Guanidinosuccinic Acid Research
Spectrophotometric and Colorimetric Methods
Spectrophotometric and colorimetric methods represent classic analytical techniques that have been adapted for the quantification of GSA. These methods are based on chemical reactions that produce a colored product, with the intensity of the color being proportional to the concentration of the analyte.
Barrit's Modification of Voges-Proskauer Reaction
The Voges-Proskauer reaction, originally a bacteriological test, has been modified by Barrit for the quantitative analysis of compounds containing the guanidino group. researchgate.net The reaction involves the oxidation of acetylmethylcarbinol (acetoin) to diacetyl, which then reacts with the guanidino group in the presence of α-naphthol to form a red-colored complex. wikipedia.orgmicrobenotes.commicrobiologyinfo.com
A semiautomated method for GSA analysis in serum has been developed that utilizes an initial separation of GSA from interfering compounds by an anion-exchange column, followed by colorimetric determination of the eluate using Barrit's modification of the Voges-Proskauer reaction. researchgate.net This approach combines the selectivity of ion-exchange chromatography with the straightforward detection of the colorimetric reaction. researchgate.net
Sakaguchi's Reaction
The Sakaguchi reaction is a specific colorimetric test for the detection and quantification of monosubstituted guanidines. researchgate.netmicrobenotes.com The reaction involves the interaction of the guanidinium (B1211019) group with α-naphthol (or other phenolic compounds like 8-hydroxyquinoline) and an oxidizing agent such as sodium hypobromite (B1234621) or bromine in an alkaline medium, resulting in the formation of a characteristic red or orange-red color. researchgate.netmicrobenotes.comnih.gov
This reaction has been applied for the screening and analysis of GSA in biological fluids. researchgate.netresearchgate.net For instance, after thin-layer chromatographic separation, the plate can be treated with Sakaguchi reagents to visualize and identify GSA. researchgate.net While it is a valuable qualitative and semi-quantitative tool, it has been noted that the color produced in the Sakaguchi reaction can be unstable, which may present challenges for precise quantification in some applications. researchgate.net Despite this, its simplicity and specificity for the guanidino group make it a useful method in GSA research. researchgate.net
Advanced Separation and Purification Techniques
The isolation and purification of GSA from complex biological mixtures are critical preliminary steps for accurate analysis and further research. Techniques like ion-exchange chromatography and paper electrophoresis are foundational methods used for this purpose.
Internal Standardization and Calibration Strategies for Quantitative Analysis
The accurate quantification of guanidinosuccinic acid (GSA) in biological matrices is critically dependent on robust analytical methodologies that incorporate effective internal standardization and meticulous calibration strategies. These elements are fundamental to correcting for variability introduced during sample preparation, extraction, and instrumental analysis, thereby ensuring the reliability and reproducibility of the results.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to every sample, calibrator, and quality control sample. The primary function of the IS is to normalize the analytical signal of the analyte, compensating for losses during sample processing and fluctuations in instrument response. The ideal internal standard for GSA analysis is a stable isotope-labeled (SIL) version of the molecule, such as GSA labeled with ¹³C or ¹⁵N. SIL internal standards are considered the gold standard because they co-elute with the unlabeled analyte and exhibit nearly identical behavior during extraction and ionization in mass spectrometry, providing the most effective correction for matrix effects and other sources of error.
When a stable isotope-labeled internal standard for GSA is not available or is cost-prohibitive, alternative compounds are employed. For the analysis of GSA and other guanidino compounds, researchers have utilized various internal standards, including other structurally related guanidino compounds or deuterated versions of other analytes in the same panel. For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of GSA and guanidinoacetic acid, l-arginine-¹³C₆ hydrochloride and creatinine-d₃ have been used as internal standards. plu.mx In gas chromatography (GC) methods, a non-endogenous compound like 2,3-dimethyl-5,6-diphenyl-5,6-dihydropyrazine has also been used as an internal standard. researchgate.net
Calibration is the process of establishing a relationship between the concentration of an analyte and the response of the analytical instrument. This is typically achieved by analyzing a series of calibration standards containing known concentrations of the analyte and the internal standard. A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. The linearity of this curve, often assessed by the coefficient of determination (r²), is a key indicator of the quality of the calibration. For GSA analysis, linear calibrations have been consistently achieved over various concentration ranges relevant to physiological and pathological conditions.
The selection of an appropriate calibration range is crucial and should encompass the expected concentrations of GSA in the study samples. Various studies have established different calibration ranges depending on the analytical technique and the biological matrix being analyzed.
Detailed Research Findings
Numerous studies have detailed specific internal standardization and calibration strategies for the quantitative analysis of GSA. The following tables summarize the key parameters from several published methods, highlighting the diversity of approaches and the performance characteristics achieved.
Table 1: Internal Standards Used in Guanidinosuccinic Acid Quantification
| Analytical Method | Internal Standard(s) Used | Analyte(s) | Matrix | Source |
| LC-MS/MS | l-arginine-¹³C₆ hydrochloride, creatinine-d₃ | Guanidinosuccinic acid, Guanidinoacetic acid | Urine | plu.mx |
| GC-FID | 2,3-dimethyl-5,6-diphenyl-5,6-dihydropyrazine | Guanidino compounds (including GSA) | Serum | researchgate.net |
Table 2: Calibration and Validation Parameters for Guanidinosuccinic Acid Analysis
| Analytical Method | Calibration Range | Linearity (r or r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery & Precision (RSD) | Source |
| LC-MS/MS | 0.50–25.0 µg/mL | r > 0.999 | Not Reported | Not Reported | Accuracy: >83.8%; Precision: <7.41% | plu.mx |
| GC-FID | 0.1–20.0 µmol/L | Not Reported | 0.024–0.034 µmol/L | 0.072–0.102 µmol/L | Intra-day RSD: 1.1–2.0%; Inter-day RSD: 1.6–2.3% | researchgate.netnih.gov |
| GC-FID | 0.1–20.0 µmol/L | Not Reported | 0.014–0.024 µmol/L | Not Reported | RSD (retention time): 0.8–1.9%; RSD (peak height/area): 0.5–1.8% | researchgate.net |
| GC | 0.2–40.0 µg/mL | r² = 0.9931–0.9999 | 4–110 ng/mL | 12–330 ng/mL | RSD: 2.1%–3.1%; Recovery: 93.3%–97.7% (serum), 95.1%–98.8% (urine) | usm.myresearchgate.net |
The data presented in these tables demonstrate that a variety of reliable methods have been developed for the quantification of GSA. The choice of internal standard and the specific calibration strategy depend on the analytical platform available (e.g., GC or LC-MS/MS), the required sensitivity, and the nature of the biological matrix. The consistent achievement of high linearity (r > 0.999) across different studies underscores the robustness of the calibration procedures employed. plu.mxusm.my Furthermore, the low limits of detection and quantification allow for the measurement of GSA at concentrations found in both healthy individuals and in pathological states, such as uremia. The reported precision, with relative standard deviations (RSDs) typically below 10%, and high recovery rates, often exceeding 80-90%, validate the accuracy and reproducibility of these analytical methodologies. plu.mxusm.myresearchgate.net
Biomarker Research and Clinical Monitoring Applications
Guanidinosuccinic Acid as a Biomarker for Kidney Dysfunction and Renal Failure Progression
Guanidinosuccinic acid is recognized as a key uremic toxin that accumulates in the blood of patients with kidney failure. Its concentration in the body is closely linked to the deterioration of renal function. Research has shown that GSA levels increase as kidney function declines, making it a valuable biomarker for tracking the progression of chronic renal failure.
Studies involving non-dialyzed patients with chronic renal failure have demonstrated that serum levels of GSA are inversely related to the decline in renal function. In fact, GSA was found to increase exponentially as kidney function worsened. nih.gov This suggests that GSA may be a more sensitive marker for assessing the stage of renal dysfunction, especially in the later stages of chronic renal failure, compared to standard markers like serum urea (B33335) nitrogen (SUN). nih.gov
The synthesis of GSA is understood to be proportionally linked to the increase in serum urea levels characteristic of renal failure. oup.com Elevated urea can inhibit the enzyme argininosuccinase, leading to an accumulation of its substrate, argininosuccinate (B1211890). oup.com This substrate is then available for alternative metabolic pathways, including its conversion to GSA, particularly under conditions of oxidative stress. oup.comnih.gov
Predictive Value in Metabolic Disturbances
The presence of elevated GSA is indicative of significant underlying metabolic disturbances, particularly those related to the urea cycle and amino acid metabolism. jscimedcentral.com Its formation is a direct consequence of an overwhelmed or dysfunctional urea cycle, a central pathway for nitrogen waste disposal. oup.com In conditions like end-stage renal disease, dietary protein restrictions aimed at reducing the nitrogenous waste burden can contribute to the buildup of toxins, including GSA. hmdb.ca
The liver is considered the primary site for GSA synthesis, formed through a transamidination process from arginine to aspartic acid. jci.orgnih.gov Changes in the hepatic metabolism of arginine, as seen in uremia, can lead to increased production of GSA and other guanidino compounds. jci.org Therefore, monitoring GSA levels can provide insight into the metabolic consequences of renal disease and the effectiveness of dietary interventions. In cases of end-stage renal disease, monitoring serum levels of both GSA and homocysteine is suggested to ensure the adequacy of amino acid replacement therapies. hmdb.ca
Monitoring in Specific Disease States (e.g., Uremia, Cirrhosis, Diabetic Nephropathy)
Guanidinosuccinic acid serves as a specific biomarker in various disease states beyond general kidney failure.
Uremia: Uremia is the clinical syndrome resulting from severe loss of kidney function, characterized by the accumulation of toxins, including GSA. hmdb.ca Monitoring GSA in uremic patients is crucial for assessing the severity of the condition and the toxic burden. nih.gov
Cirrhosis: In patients with liver cirrhosis, the metabolic relationship between urea and GSA is also evident. However, studies have shown that serum and urinary GSA levels are significantly decreased in cirrhotic patients. nih.gov This finding highlights a key difference in metabolic dysregulation between primary liver and primary kidney disease. Despite the decrease, a strong positive linear correlation between serum urea and GSA levels persists in these patients, indicating a continued metabolic link. nih.gov
Diabetic Nephropathy: In patients with chronic renal failure resulting from diabetic nephropathy, GSA levels have been shown to be related to the deterioration of renal function, similar to patients with other causes of kidney disease like chronic glomerulonephritis. nih.gov This makes GSA a relevant biomarker for tracking disease progression in this specific patient population.
Correlation with Other Uremic Toxins and Clinical Markers (e.g., CRP, Urea, Homocysteine)
The clinical utility of GSA as a biomarker is enhanced by its correlation with other important clinical markers and uremic toxins.
Urea: A strong positive correlation exists between GSA and urea. As renal function declines, urea levels rise, leading to the increased synthesis of GSA. oup.com This relationship has been consistently observed in patients with renal failure and also in patients with cirrhosis. oup.comnih.gov
Homocysteine: Hyperhomocysteinemia is a common feature in patients with renal failure and is considered an independent risk factor for atherothrombotic disease in this population. nih.govnih.gov Like GSA, homocysteine accumulates in renal disease. nih.govfrontiersin.org Monitoring both GSA and homocysteine can provide a more comprehensive picture of the metabolic derangements and cardiovascular risk in patients with end-stage renal disease. hmdb.camdpi.com
C-reactive Protein (CRP): Interestingly, an inverse correlation has been found between GSA concentrations and markers of inflammation, such as C-reactive protein (CRP). One study reported a significant negative correlation between baseline guanidinosuccinate and CRP (r = −0.74; P = 0.001). oup.com This may suggest a complex interplay where GSA could potentially inhibit certain aspects of the immune response, such as neutrophil superoxide (B77818) production. oup.com
| Clinical Marker | Correlation with Guanidinosuccinic Acid | Correlation Coefficient (r) | Significance (P-value) | Reference |
|---|---|---|---|---|
| Urea | Positive | 0.54 | 0.02 | oup.com |
| C-reactive Protein (CRP) | Inverse | -0.74 | 0.001 | oup.com |
| Urea (in Cirrhosis) | Positive | 0.848 | <0.0001 | nih.gov |
Development of Novel Diagnostic Assays
The ability to accurately and efficiently measure GSA is essential for its use in clinical monitoring. The development of advanced analytical techniques has been a key step in facilitating research and potential clinical application. Automated High-Performance Liquid Chromatography (HPLC) systems coupled with fluorometry have been established for the sensitive, rapid, and accurate assay of serum guanidino compounds, including GSA. nih.govresearchgate.net
These methods allow for precise quantification and can overcome interference from other substances present in the sera of uremic patients. nih.gov For example, one HPLC method involves derivatization with methylglyoxal (B44143) to allow for determination. researchgate.net The application of such automated systems has enabled detailed studies on the behavior of GSA and has proven useful in monitoring patients undergoing hemodialysis, potentially allowing for more personalized therapy schedules based on biomarker levels. nih.govresearchgate.net
Therapeutic and Intervention Strategies Research Focus
Modulation of Guanidinosuccinic Acid Levels
Approaches to lower the concentration of GSA in the body are critical, particularly in the context of renal failure where its accumulation is most pronounced. These interventions range from dietary adjustments to advanced medical procedures.
Dietary Interventions and Nutritional Support
Diet plays a significant role in the production of GSA precursors. Consequently, nutritional strategies are a cornerstone of its management.
Supplementation with specific amino acids has been investigated as a targeted approach to reduce the metabolic production of GSA. Research has shown that in patients with moderate renal failure, a low-protein diet supplemented with a mixture of eight essential amino acids plus histidine can remarkably diminish serum concentrations and urinary excretion of GSA nih.govkarger.com. This suggests that providing essential amino acids can improve the nutritional state of uremic subjects and decrease the production of GSA nih.gov.
The essential amino acid methionine has been specifically identified as a key modulator of GSA levels. In both animal and human studies, exposure to methionine results in a sharp decline in GSA concentrations in both serum and urine hmdb.canih.gov. This effect is linked to the role of methyl groups in metabolism. Uremic patients often have a compromised ability to generate methyl groups, which can lead to the accumulation of toxins like homocysteine and GSA nih.gov. As methionine is a crucial methyl donor, its supplementation may help correct this metabolic imbalance. Therefore, therapeutic strategies may involve using specific amino acid mixtures tailored to address identified deficiencies, with adequacy monitored by tracking serum levels of GSA and homocysteine nih.gov.
Table 1: Effect of Dietary Protein Intake on Guanidinosuccinic Acid (GSA) Levels
| Dietary Intervention | Patient Population | Key Finding | Reference |
|---|---|---|---|
| Low Protein Diet (0.5-0.7 g/kg/day) with Essential Amino Acid Supplementation | Moderate Renal Failure | Remarkable diminishment in serum concentration and urinary excretion of GSA. | nih.gov |
| Variable Protein Intake (20, 40, or 60 g/day) | Normal and Chronic Uremic Subjects | Urinary GSA is directly correlated with protein intake. | nih.gov |
| Low Protein Intake | Uremic Patients | Serum GSA to creatinine (B1669602) ratio tended to decrease. | nih.gov |
The gut microbiome plays a role in the metabolism of GSA nih.gov. Research has identified that certain intestinal bacteria, specifically streptococci, are capable of degrading GSA nih.gov. This finding opens a potential avenue for therapeutic intervention by modulating the gut microbiota.
Dietary fiber is a primary factor in shaping the composition and metabolic activity of the gut microbiome mdpi.comnih.gov. Fermentable fibers, in particular, act as prebiotics, promoting the growth of beneficial bacteria and the production of health-promoting metabolites like short-chain fatty acids nih.gov. While direct studies linking fermentable fiber intake to reduced GSA levels are limited, the established role of gut flora in GSA degradation suggests that dietary strategies aimed at fostering a healthy microbiome could be beneficial. By enhancing the populations of bacteria capable of metabolizing GSA, such as Streptococcus, it is hypothesized that the systemic load of this uremic toxin could be reduced nih.gov.
Extracorporeal Therapies (e.g., Hemodialysis, Peritoneal Dialysis)
For patients with end-stage renal disease, extracorporeal therapies are essential for removing accumulated uremic toxins. Both hemodialysis (HD) and peritoneal dialysis (PD) contribute to the clearance of GSA, though with differing efficacy.
Research indicates that hemodialysis is the more effective method for GSA removal. In one study, serum GSA levels in patients undergoing maintenance hemodialysis were observed to decrease by an average of 39% during a single session nih.gov. Another study reported that GSA was more effectively removed by HD compared to Continuous Ambulatory Peritoneal Dialysis (CAPD). Further studies in pediatric populations have confirmed the efficiency of HD, showing a percentage decrease of 77% for GSA after a single session.
Table 2: Efficacy of Extracorporeal Therapies on Guanidinosuccinic Acid (GSA) Clearance
| Therapy | Metric | Result | Reference |
|---|---|---|---|
| Hemodialysis (HD) | Average Decrease per Session | 39% (± 21%) | nih.gov |
| Hemodialysis (HD) | Comparison to CAPD | More effectively removed than by CAPD. | semanticscholar.org |
| Hemodialysis (HD) in Pediatric Patients | Percentage Decrease per Session | 77% | semanticscholar.org |
Mitigation of Guanidinosuccinic Acid-Mediated Pathological Effects
Beyond lowering its concentration, research is also focused on understanding and directly counteracting the harmful effects of GSA. This involves investigating its interactions with biological systems at a molecular level.
GSA is known to contribute to uremic neurotoxicity through a dual mechanism: it activates N-methyl-D-aspartate (NMDA) receptors, which are excitatory, while simultaneously inhibiting gamma-aminobutyric acid type A (GABA-A) receptors, which are inhibitory nih.gov. This combined action can lead to neuronal hyperexcitability, a hallmark of uremic encephalopathy nih.gov. A theoretical approach to mitigate this neurotoxicity would be the development of targeted therapies, such as specific NMDA receptor antagonists or GABA-A receptor modulators, that could counteract GSA's effects within the central nervous system.
GSA also plays a role in the bleeding diathesis common in uremia by inhibiting platelet aggregation nih.govnih.gov. Studies have shown that this inhibition is not due to an impairment of the platelet's energy production or utilization pathways involving ATP nih.gov. Currently, strategies to mitigate this platelet dysfunction primarily rely on lowering the systemic concentration of GSA through the dietary and dialysis methods described previously. Further research is needed to identify specific pharmacological agents that can directly restore normal platelet function in the presence of elevated GSA levels.
Additionally, GSA has been noted to have an inhibitory effect on the production of the pro-inflammatory cytokine TNF-α in monocytes nih.gov. This highlights the complex and sometimes contradictory roles of uremic toxins in the inflammatory processes associated with chronic kidney disease.
Antioxidant Therapies to Counteract Oxidative Stress
The metabolic origin of Guanidinosuccinic acid is linked to oxidative processes, specifically the oxidation of argininosuccinic acid by free radicals. hmdb.ca Studies have demonstrated that several guanidino compounds, including GSA, can generate reactive oxygen species (ROS), particularly hydroxyl radicals, in aqueous solutions. nih.gov This suggests that an accumulation of GSA, such as that seen in uremic patients, may lead to significant free radical damage to cells and tissues. nih.gov
Furthermore, research indicates a potential positive feedback loop where the synthesis of GSA from argininosuccinate (B1211890) in the presence of nitric oxide (NO) donors also generates ROS. nih.gov This production of ROS can, in turn, activate the N-methyl-D-aspartate (NMDA) receptor, which may lead to further NO generation, perpetuating a cycle of oxidative stress. nih.gov Given this established link between GSA and the generation of oxidative stress, antioxidant therapies are considered a rational approach to counteract the cellular damage it induces. The goal of such therapies is to neutralize the excess ROS and mitigate the downstream pathological effects.
Strategies Targeting Neurotoxic Mechanisms (e.g., NMDA Receptor Modulation, GABAergic Enhancement)
Guanidinosuccinic acid is a known neurotoxin that contributes to the neurological symptoms, such as seizures, observed in uremic encephalopathy. nih.govnih.gov Its neurotoxic effects are primarily attributed to a dual mechanism of action on key neurotransmitter systems.
Firstly, GSA functions as a selective agonist at the N-methyl-D-aspartate (NMDA) receptor. nih.gov This activation leads to excessive excitatory signaling, causing depolarizing inward currents in neurons. nih.gov The resulting influx of calcium ions can trigger excitotoxicity and contribute to neuronal damage. researchgate.net Studies have shown that convulsions induced by GSA injection in mice can be effectively prevented by NMDA receptor antagonists, confirming the critical role of this pathway in GSA's neurotoxicity. nih.gov
Secondly, GSA acts as an inhibitor of inhibitory neurotransmission. It has been shown to block the function of gamma-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors. nih.gov GSA is a potent inhibitor of these receptors, acting at concentrations found in the cerebrospinal fluid and brain tissue of patients with terminal renal failure. nih.gov By inhibiting these primary inhibitory systems in the central nervous system, GSA contributes to a state of hyperexcitability. nih.gov The combined effect of NMDA receptor activation and GABAergic inhibition provides a clear mechanism for the convulsive properties of GSA. nih.govresearchgate.net
Therapeutic strategies, therefore, focus on:
NMDA Receptor Modulation : The use of NMDA receptor antagonists to block the excitatory effects of GSA is a primary research direction. nih.gov
GABAergic Enhancement : Interventions aimed at enhancing GABAergic signaling could potentially counteract the inhibitory effects of GSA on GABA-A receptors.
Anti-Inflammatory Approaches
The relationship between Guanidinosuccinic acid and inflammation is complex. In a study involving hemodialysis patients, GSA concentrations were found to correlate inversely with inflammatory markers such as C-reactive protein (CRP). oup.comnih.gov This could suggest an immunomodulatory role for GSA. oup.com The study noted this relationship might also be influenced by the patients' nutritional status or by an inhibitory effect of GSA on the immune response. oup.com
Supporting its immunomodulatory potential, in vitro research has shown that GSA can inhibit the production of superoxide (B77818) by neutrophils. oup.com Additionally, a mixture of guanidino compounds was found to suppress the natural killer cell response to interleukin-2. oup.com These findings suggest that GSA can influence the function of immune cells, although the precise nature of this interaction in the broader context of uremic toxicity requires further investigation.
Enzyme System and Metabolic Pathway Regulation
Regulating the metabolic pathways that produce Guanidinosuccinic acid is a key therapeutic strategy. This involves interventions like dietary supplementation to alter precursor availability and computational approaches to identify new drug targets within the relevant enzyme systems.
Creatine (B1669601) Supplementation Effects on Guanidino Compound Metabolism
Creatine supplementation has been investigated as a method to modulate the metabolism of related guanidino compounds. The effects, however, differ significantly between healthy individuals and patients with renal failure.
In healthy individuals, oral creatine supplementation leads to a decrease in plasma Guanidinosuccinate levels by approximately 25% following a loading phase. nih.govphysiology.org This is believed to occur because the exogenous creatine inhibits the body's own synthesis of creatine, which reduces the demand on its precursor, guanidinoacetate. nih.govphysiology.org This, in turn, may alter the availability of arginine for other metabolic pathways. nih.govphysiology.org
Conversely, in patients undergoing hemodialysis, creatine supplementation did not result in a change in GSA concentrations. oup.comnih.gov While supplementation in these patients did lower levels of guanidinoacetate and increase other compounds like α-keto-δ-guanidinovaleric acid and argininic acid, GSA levels remained unaffected. oup.comnih.gov
| Guanidino Compound | Effect in Healthy Individuals (Post-Loading) | Effect in Hemodialysis Patients |
|---|---|---|
| Guanidinosuccinic acid (GSA) | ▼ 25% reduction nih.govphysiology.org | ↔ No significant change oup.comnih.gov |
| Guanidinoacetate | ▼ 50% reduction nih.govphysiology.org | ▼ 15% reduction nih.gov |
| Homoarginine | ▲ 35% increase nih.govphysiology.org | Not reported |
| α-keto-δ-guanidinovaleric acid | ▲ 45% increase nih.govphysiology.org | ▲ 3-fold increase nih.gov |
| Argininic acid | ▲ 75% increase nih.govphysiology.org | ▲ 2-fold increase nih.gov |
In Silico Analysis for Drug Candidate Identification (e.g., Enzymes in Arginine-Creatine Pathway)
In silico, or computational, analysis is a modern approach used to study the enzyme systems involved in guanidino compound metabolism and to identify potential drug candidates. jscimedcentral.com This method allows for the detailed visualization and analysis of enzyme reaction mechanisms at a molecular level. jscimedcentral.com
Research has targeted key enzymes in the arginine-creatine pathway, including:
Glycineamidino transferase
Guanidinoacetate N-methyltransferase
Creatine kinase jscimedcentral.com
By understanding the precise mechanisms of these enzymes, researchers can identify potential therapeutic targets. jscimedcentral.com Drug development strategies emerging from this analysis include the use of cofactors like glycine and S-adenosylmethionine (AdoMet) to activate these enzymes and accelerate the metabolic reactions. jscimedcentral.com The goal is to enhance the efficiency of the pathway to prevent the accumulation of uremic toxins derived from arginine metabolism. jscimedcentral.com This computational approach provides a powerful tool for discovering novel drug candidates and supplements for diseases related to guanidino compound accumulation. jscimedcentral.com
Influence on KLOTHO Protein and Related Pathways
While direct molecular interactions between Guanidinosuccinic acid and the KLOTHO protein have not been extensively documented, an important indirect relationship exists within the context of chronic kidney disease (CKD). GSA is a hallmark uremic toxin that accumulates as kidney function declines, while CKD is also characterized as a state of profound KLOTHO deficiency. nih.govklotho.com
The KLOTHO protein is highly expressed in the kidney and functions as a critical anti-aging and protective agent. frontiersin.org It exerts its beneficial effects through several mechanisms, including:
Anti-inflammatory actions : KLOTHO can suppress inflammatory pathways such as NF-κB. nih.govnih.gov
Antioxidant effects : It enhances the body's defense against oxidative stress. nih.gov
Anti-fibrotic properties : KLOTHO has been shown to inhibit signaling pathways, like TGF-β1, that promote the development of renal fibrosis. nih.govnih.gov
In CKD, the decrease in KLOTHO expression contributes significantly to the progression of the disease and its complications, including vascular calcification and cardiac hypertrophy. nih.govklotho.com The pathological environment of CKD, characterized by high levels of uremic toxins like GSA, is one of inflammation and oxidative stress—conditions that KLOTHO normally counteracts. frontiersin.org
Therefore, therapeutic strategies aimed at increasing KLOTHO levels are being explored for the management of CKD. nih.govklotho.com By restoring the protective functions of KLOTHO, it may be possible to mitigate the toxic uremic state to which GSA is a major contributor, thereby alleviating the systemic damage associated with renal failure.
Therapeutic Potential of Hydrogen Sulfide (B99878) Modulation
Research into therapeutic interventions for conditions associated with elevated Guanidinosuccinic acid (GSA) has increasingly focused on the modulation of hydrogen sulfide (H₂S), a gaseous signaling molecule with significant cytoprotective properties. Elevated levels of GSA, a uremic toxin, are particularly observed in patients with chronic kidney disease (CKD), contributing to the progression of renal damage and associated neurological complications nih.govresearchgate.netjscimedcentral.com. Studies have revealed that endogenous H₂S levels are often diminished in the context of uremia, suggesting that restoring H₂S homeostasis could be a viable therapeutic strategy nih.gov.
The therapeutic potential of H₂S modulation lies in its ability to counteract the detrimental effects of uremic toxins like GSA through various mechanisms, including antioxidant and anti-inflammatory actions. While direct evidence of H₂S donors reducing GSA levels is still emerging, a substantial body of research supports the protective role of H₂S in mitigating the pathological conditions exacerbated by GSA.
Key Research Findings:
Amelioration of Uremic Toxin-Induced Damage: Exogenous H₂S, administered through donor compounds, has been shown to protect renal tubular cells from damage induced by other uremic toxins like indoxyl sulfate (B86663). This protection is achieved by attenuating oxidative stress and reducing cell damage markers nih.gov. This suggests a similar protective mechanism could be effective against GSA-induced cellular injury.
Neuroprotection: Guanidino compounds, including GSA, are known to exert neurotoxic effects by activating N-methyl-D-aspartate (NMDA) receptors and inhibiting gamma-aminobutyric acid(A) (GABA(A)) receptors, leading to neuronal hyperexcitability nih.govresearchgate.net. H₂S has demonstrated neuroprotective properties by modulating these very pathways, suggesting it could counteract the neurological symptoms associated with high GSA levels in uremic encephalopathy.
Improvement in Renal Function: Studies involving H₂S donors in animal models of CKD have shown improvements in renal function and alleviation of pathological injuries such as tubular dilation and interstitial inflammation nih.gov.
The following table summarizes the observed effects of H₂S donors in research studies relevant to conditions with elevated uremic toxins, providing a basis for their potential application in managing GSA-related pathologies.
| H₂S Donor | Model System | Key Findings | Reference |
| Sodium Hydrosulfide (NaHS) | LLC-PK₁ cells treated with Indoxyl Sulfate | Attenuated the release of lactate (B86563) dehydrogenase (LDH), a cell damage marker, and increased cell viability. | nih.gov |
| GYY4137 | LLC-PK₁ cells treated with Indoxyl Sulfate | Lowered levels of glutathione (B108866) disulfide (GSSG), indicating a reduction in oxidative stress, and increased the glutathione (GSH) redox ratio. | nih.gov |
| Sodium Hydrosulfide (NaHS) | Rats with Chronic Kidney Disease | Ameliorated CKD-mediated brain dysfunctions and exerted nephroprotective effects by improving apoptosis, inflammation, and autophagy. | nih.gov |
While the direct modulation of GSA by H₂S is a developing area of research, the existing evidence strongly supports the therapeutic potential of H₂S donors in managing the broader pathophysiological consequences of uremia, where GSA plays a significant role. Future research is anticipated to further elucidate the specific interactions between H₂S and Guanidinosuccinic acid.
Future Directions in Guanidinosuccinic Acid Research
Elucidation of Unidentified Metabolic Pathways
While it is established that Guanidinosuccinic acid is synthesized in the liver, the precise metabolic pathways and enzymatic steps involved are not entirely clear. nih.gov One major proposed pathway involves the transamidination of the amidino group from arginine to aspartic acid. nih.govresearchgate.net However, studies have shown that GSA formation is stimulated by urea (B33335), suggesting a complex relationship with the urea cycle. nih.gov The enzymes of the urea cycle are thought to catalyze some reactions in GSA synthesis, but the specific enzymes and regulatory mechanisms remain to be identified. nih.gov
Another proposed origin is the oxidation of argininosuccinic acid by free radicals, particularly the hydroxyl radical. hmdb.canih.gov Research indicates that hydroxyl radicals derived from the interaction of nitric oxide and superoxide (B77818) anions can generate GSA from argininosuccinic acid. nih.gov This points to a potential link between oxidative stress, nitric oxide metabolism, and GSA production that warrants further exploration. The catabolism of GSA is also an area with significant knowledge gaps. Understanding how GSA is broken down and cleared from the body is crucial for developing strategies to lower its concentration in pathological states. Future research must focus on identifying the specific enzymes and transporters involved in GSA metabolism and clarifying the regulatory networks that control its synthesis and degradation.
Comprehensive Systems Biology Approaches (e.g., Multi-omics Integration)
To unravel the complex role of Guanidinosuccinic acid in disease, particularly in chronic kidney disease (CKD), future research will increasingly rely on systems biology. This approach integrates data from various "-omics" fields to create a holistic picture of the molecular perturbations caused by GSA.
Metabolomics: This comprehensive profiling of small molecules can identify metabolites that are altered in conjunction with elevated GSA levels. cornell.edu This can help to map the metabolic ripple effects of GSA accumulation and uncover new biomarkers or therapeutic targets.
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that are differentially expressed or post-translationally modified in response to GSA. gra.orgbcgsc.ca This can reveal the specific cellular pathways and functions disrupted by the toxin, from enzyme activity to signaling cascades.
Genomics and Transcriptomics: These approaches can identify genetic variations or changes in gene expression that are associated with higher GSA levels or increased susceptibility to its toxic effects. This could help in stratifying patients based on risk and personalizing treatment strategies.
Integrating these multi-omics datasets will be key to building comprehensive models of GSA's mechanism of action. nih.gov This will allow researchers to move beyond studying isolated effects and understand how GSA impacts the entire biological system, leading to the complex pathologies seen in uremia.
| Omics Field | Objective | Potential Insights |
|---|---|---|
| Metabolomics | Profile changes in small molecule metabolites in response to GSA. | Identification of perturbed metabolic pathways, discovery of new biomarkers for GSA-related toxicity. |
| Proteomics | Identify changes in protein expression and post-translational modifications. | Elucidation of disrupted cellular processes, signaling pathways, and protein-protein interaction networks. gra.org |
| Genomics | Identify genetic variants associated with GSA levels and susceptibility. | Understanding of genetic predispositions, patient risk stratification. |
| Transcriptomics | Analyze changes in gene expression (RNA levels) due to GSA. | Identification of genes and pathways regulated by GSA, providing clues to its molecular mechanisms. |
| Multi-omics Integration | Combine data from all omics fields for a holistic view. | Construction of comprehensive models of GSA pathophysiology, identification of key nodes for therapeutic intervention. nih.gov |
Advanced Modeling of Molecular Interactions and Toxicity Mechanisms
Understanding how Guanidinosuccinic acid exerts its toxic effects at a molecular level is critical for designing targeted therapies. Advanced computational modeling techniques are powerful tools for investigating these interactions in silico.
Future research will likely employ methods such as molecular dynamics (MD) simulations and molecular docking to predict and analyze the binding of GSA to various proteins, including enzymes, receptors, and transporters. nih.govnih.gov These computational approaches can provide detailed, atom-level insights into the binding affinity and specificity of GSA, helping to identify its direct molecular targets. ug.edu.pl For instance, modeling can clarify how GSA might inhibit enzyme function or inappropriately activate a receptor, such as the N-methyl-D-aspartate (NMDA) receptor, which has been linked to its neurotoxic effects. nih.govjscimedcentral.com
Furthermore, these models can be used to simulate the downstream consequences of these molecular interactions, helping to build a clearer picture of the toxicity mechanisms. By simulating how GSA binding alters a protein's conformation and dynamics, researchers can better understand how it disrupts normal biological function. nih.gov This computational work, when validated by experimental data, can accelerate the identification of the key interactions responsible for GSA's pathophysiology and guide the rational design of molecules that can block these detrimental effects.
Development of Targeted Therapies and Interventions
A primary goal of future GSA research is to translate mechanistic understanding into effective clinical interventions. The development of targeted therapies will likely proceed along several fronts, aiming to either reduce GSA production, enhance its removal, or block its toxic actions.
One promising strategy is the development of specific inhibitors for the enzymes responsible for GSA synthesis. jscimedcentral.com Once the key enzymes in its biosynthetic pathway are definitively identified, medicinal chemistry and high-throughput screening can be employed to discover small molecules that selectively block their activity. Another approach could involve targeting the metabolic precursors of GSA. For example, since elevated urea appears to stimulate GSA synthesis, interventions that manage urea levels could have a secondary benefit of reducing GSA. nih.gov Additionally, research has shown that the amino acid methionine can lower GSA concentrations, suggesting that dietary interventions or supplementation could be a viable therapeutic avenue. hmdb.ca
Another area of focus is blocking the interaction of GSA with its biological targets. If specific receptors or enzymes mediating GSA's toxicity are identified, antagonists or competitive inhibitors could be developed to prevent GSA from binding and initiating its pathological effects. jscimedcentral.com For example, if GSA's neurotoxicity is confirmed to be primarily mediated through NMDA receptors, modulating this receptor's activity could be a therapeutic strategy.
| Therapeutic Strategy | Mechanism of Action | Research Focus |
|---|---|---|
| Inhibition of Synthesis | Block key enzymes in the GSA biosynthetic pathway. | Identification and characterization of synthetic enzymes; development of specific small molecule inhibitors. jscimedcentral.com |
| Precursor Reduction | Lower the levels of molecules that contribute to GSA synthesis. | Investigating the link between urea, arginine metabolism, and GSA production; dietary interventions. nih.gov |
| Enhanced Clearance | Increase the removal of GSA from the body. | Identification of GSA transporters; development of therapies to boost renal or extra-renal clearance. |
| Blockade of Toxic Effects | Prevent GSA from interacting with its molecular targets. | Identification of GSA receptors/enzymes; development of receptor antagonists or competitive inhibitors. |
| Nutritional Intervention | Utilize specific nutrients to lower GSA levels. | Elucidating the mechanism of methionine-induced GSA reduction; clinical trials of supplementation. hmdb.ca |
Long-Term Clinical Studies and Translational Research
While a substantial body of evidence points to Guanidinosuccinic acid as a significant uremic toxin, its precise contribution to specific clinical outcomes in patients with chronic kidney disease needs to be solidified through long-term clinical studies. nih.gov Future research must move towards large-scale, longitudinal prospective studies that track GSA levels in patients over many years and correlate these with clinical endpoints such as cardiovascular events, progression of renal failure, and neurological complications.
These studies are essential for establishing GSA as a reliable biomarker for disease progression or risk. nih.gov If a strong, independent correlation between GSA levels and adverse outcomes is confirmed, it could become a valuable tool in clinical practice for patient monitoring and risk stratification.
Translational research will be vital to bridge the gap between laboratory findings and patient care. This involves validating the findings from basic science and preclinical models in human subjects. For example, if a new therapy to lower GSA proves effective in animal models, carefully designed clinical trials will be necessary to establish its safety and efficacy in humans. The ultimate goal of this line of research is to translate the growing knowledge of GSA's pathophysiology into tangible benefits for patients suffering from conditions where this toxin accumulates.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying guanidinosuccinic acid (GSA) in biological samples?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and proton nuclear magnetic resonance (<sup>1</sup>H-NMR) are widely used. For example, HPLC-MS achieved a fold change of 1.61 (p=0.033) in acute coronary syndrome studies, while <sup>1</sup>H-NMR detected elevated GSA (VIP=2.26, p=0.007) in hyperuricemia models .
- Key Considerations : Optimize sample preparation to avoid matrix interference. For uremic toxin studies, validate methods against creatinine or other uremic markers to account for co-eluting compounds .
Q. How is GSA implicated in uremic toxicity, and what experimental models validate its role?
- Mechanistic Insight : GSA accumulates in serum and urine of uremic patients, reaching levels 114-fold higher than controls. It disrupts γ-aminobutyric acid (GABA) and glycine receptor signaling, leading to neurotoxicity .
- Experimental Models : Rodent studies show GSA induces convulsions (CD50 = 363 mg/kg) and epileptiform discharges in electroencephalography (EEG). Use intraperitoneal dosing in adult mice to mimic uremic toxicity .
Q. What are the standard protocols for handling and storing GSA in laboratory settings?
- Storage : Store lyophilized powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (1-year stability). Avoid repeated freeze-thaw cycles .
- Safety : Use PPE (gloves, goggles) to prevent inhalation or dermal exposure. GSA is classified as a Category 4 acute toxin (oral) and causes neurological and renal toxicity in repeated exposures .
Advanced Research Questions
Q. How can researchers design experiments to investigate GSA's neurotoxic effects in vivo?
- Experimental Design :
Animal Models : Use adult mice (e.g., C57BL/6) with intraperitoneal GSA doses (200–600 mg/kg). Monitor convulsions via video-EEG to correlate behavioral seizures with cortical spike-wave discharges .
Outcome Measures : Quantify GABAA receptor inhibition using patch-clamp electrophysiology in hippocampal slices. Compare results with methylguanidine or argininosuccinic acid to isolate GSA-specific effects .
- Statistical Considerations : Calculate CD50/LD50 using probit analysis. Account for age-dependent susceptibility—neonatal rats show reduced GSA-induced seizures compared to adults .
Q. What strategies resolve contradictions in GSA's reported toxicity across studies?
- Data Discrepancy Factors :
- Cohort Heterogeneity : Uremic patients exhibit variable GSA levels due to renal clearance rates or dialysis efficacy. Stratify cohorts by glomerular filtration rate (GFR) or dialysis vintage .
- Methodological Variability : Differences in HPLC-MS calibration (e.g., internal standards) or animal strain selection (e.g., Sprague-Dawley vs. CD-1 mice) may alter toxicity thresholds .
Q. How does GSA interact with other uremic toxins to exacerbate metabolic acidosis or oxidative stress?
- Synergistic Mechanisms :
- GSA inhibits mitochondrial electron transport chain complexes, amplifying reactive oxygen species (ROS) production. Combine with methylglyoxal or indoxyl sulfate to model multi-toxin effects in proximal tubule cell cultures .
- Analytical Approach : Use untargeted metabolomics (e.g., LC-QTOF-MS) to profile GSA-correlated metabolites (e.g., malondialdehyde, niacinamide) in uremic serum .
- Therapeutic Targets : Test antioxidants (e.g., N-acetylcysteine) or creatine supplementation to mitigate GSA-induced ROS and GABAergic dysfunction .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
